molecular formula C3H6O2 B104164 Oxetan-3-ol CAS No. 7748-36-9

Oxetan-3-ol

Cat. No. B104164
CAS RN: 7748-36-9
M. Wt: 74.08 g/mol
InChI Key: QMLWSAXEQSBAAQ-UHFFFAOYSA-N
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Description

Oxetan-3-ol, also known as 3-hydroxyoxetane, 3-oxetanol, 1,3-epoxy-2-propanol, and 3-hydroxy-oxetane, is a colorless transparent liquid . It has a molecular formula of C3H6O2 and a molecular weight of 74.08 g/mol . The IUPAC name for this compound is oxetan-3-ol .


Synthesis Analysis

Oxetan-3-ol can be synthesized through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .


Molecular Structure Analysis

The IR spectrum of Oxetan-3-ol has peaks at 2966, 2873, 1722, 1249 cm-1 . The 1H NMR spectrum (500 MHz, CDCl3) shows peaks at 0.94–1.02 m (3H, CH2CH3), 1.56–1.59 m (2H, CH2CH3), 2.27 br.s (1H, OH), 3.88–3.92 m (1H, CH), 4.17–4.41 m (2H, OCH2), 7.26–7.37 m (2H arom), 7.62–7.64 m (1H arom), 7.77–7.79 m (1H arom) . The 13C NMR spectrum (126 MHz, CDCl3) shows peaks at 8.8, 25.3, 68.5, 70.1, 120.4, 126.3, 130.5, 131.1, 131.7, 133.3, 165.3 .


Chemical Reactions Analysis

Oxetan-3-ol can undergo various chemical reactions. For instance, it can be used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists . It can also be used as a reagent in the synthesis of cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .


Physical And Chemical Properties Analysis

Oxetan-3-ol is a colorless transparent liquid . It has a molecular formula of C3H6O2 and a molecular weight of 74.08 g/mol . The density of Oxetan-3-ol is 1.1250 g/mL, and it has a boiling point of 153°C .

Mechanism of Action

Target of Action

Oxetan-3-ol is a versatile compound used in organic synthesis . It serves as an isostere of the carbonyl moiety, suggesting that it may be considered as a potential surrogate of the carboxylic acid functional group . This makes it a valuable tool in the development of new pharmaceuticals .

Mode of Action

The mode of action of Oxetan-3-ol involves a highly regioselective ring opening reaction of terminal epoxides . This process is catalyzed by tetrabutylammonium bromide and results in the synthesis of a series of β-hydroxy esters . The formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required .

Biochemical Pathways

The biochemical pathways involved in the action of Oxetan-3-ol are primarily related to its role in the synthesis of other compounds. For instance, it can be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This process is crucial for the synthesis of natural products, pharmaceuticals, and fragrances .

Result of Action

The result of the action of Oxetan-3-ol is the efficient production of a range of β-hydroxy esters . These esters are crucial precursors for the synthesis of various compounds, including natural products, pharmaceuticals, and fragrances .

Action Environment

The action of Oxetan-3-ol is influenced by various environmental factors. Additionally, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, indicating that temperature is a key factor in the reaction .

Safety and Hazards

Oxetan-3-ol is harmful if swallowed and causes serious eye damage . It is a combustible liquid and causes skin irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Oxetan-3-ol is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane, which are currently only accessible via multiple steps starting from oxetan-3-ol . This suggests that Oxetan-3-ol holds promise for future research and applications in the field of organic chemistry.

properties

IUPAC Name

oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLWSAXEQSBAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433064
Record name Oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-ol

CAS RN

7748-36-9
Record name Oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes oxetan-3-ol interesting for medicinal chemistry?

A2: Oxetan-3-ol has shown promise as a potential bioisostere for the carboxylic acid functional group []. This means it can mimic the properties of a carboxylic acid in a biological context, potentially leading to new drug candidates. This property makes oxetan-3-ol and its derivatives particularly interesting for drug design, as they could offer improved pharmacological profiles compared to their carboxylic acid counterparts.

Q2: Can you provide an example of how oxetan-3-ol has been explored as a carboxylic acid bioisostere?

A3: Researchers have investigated the potential of oxetan-3-ol, thietan-3-ol, and their derivatives as bioisosteres of the carboxylic acid group by synthesizing and evaluating a series of model compounds []. One study focused on developing ibuprofen analogs, where the carboxylic acid moiety of ibuprofen was replaced with these novel structural units. These analogs were then tested for their ability to inhibit eicosanoid biosynthesis in vitro, a key mechanism of action for ibuprofen's anti-inflammatory effects.

Q3: What is the significance of exploring 3-azidooxetane as a potential replacement for glycidyl azide polymer (GAP)?

A4: Glycidyl azide polymer (GAP) is a widely used energetic binder, but its synthesis can lead to polymers with different terminal groups due to the two possible ring-opening modes of the glycidyl azide monomer []. This can result in inconsistent curing properties. 3-Azidooxetane offers a solution as it only forms polymers with primary hydroxyl end groups due to its single ring-opening mode. This controlled polymerization could lead to more homogeneous materials. Furthermore, poly(3-azidooxetane) shares a similar repeating unit with GAP, potentially offering comparable performance characteristics [].

Q4: How are researchers characterizing and evaluating the properties of 3-azidooxetane and its polymer?

A5: Researchers are employing a range of techniques to characterize 3-azidooxetane and poly(3-azidooxetane). These include vibrational and multinuclear NMR spectroscopy (1H, 13C, 14N), differential scanning calorimetry, and elemental analysis []. Additionally, the sensitivity of 3-azidooxetane towards external stimuli like shock and friction is being assessed using standardized BAM procedures []. Theoretical calculations using the EXPLO5 thermochemical code are also employed to predict the energetic performance of these compounds [].

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